molecular formula C23H23ClN2O3S B11307834 7-Chloro-2-[3-(dimethylamino)propyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(dimethylamino)propyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11307834
M. Wt: 443.0 g/mol
InChI Key: VDRWRFKEQCCOCR-UHFFFAOYSA-N
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Description

7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethylaminopropyl group: This step often involves nucleophilic substitution reactions.

    Addition of the methylsulfanylphenyl group: This can be done through coupling reactions, such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Biology: Studying its effects on biological systems, including its interaction with proteins and enzymes.

    Materials Science: Exploring its properties for use in advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, affecting signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: shares similarities with other chromeno[2,3-c]pyrrole derivatives and compounds containing dimethylaminopropyl or methylsulfanylphenyl groups.

Uniqueness

    Structural Complexity: The combination of multiple functional groups in a single molecule.

    Its unique structure may offer advantages in specific applications, such as targeted drug delivery or advanced materials.

This article provides a comprehensive overview of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE, highlighting its synthesis, reactions, applications, and uniqueness

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

7-chloro-2-[3-(dimethylamino)propyl]-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H23ClN2O3S/c1-25(2)11-4-12-26-20(14-5-8-16(30-3)9-6-14)19-21(27)17-13-15(24)7-10-18(17)29-22(19)23(26)28/h5-10,13,20H,4,11-12H2,1-3H3

InChI Key

VDRWRFKEQCCOCR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)SC

Origin of Product

United States

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